molecular formula C17H19N3OS B5344727 N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide

N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide

Cat. No. B5344727
M. Wt: 313.4 g/mol
InChI Key: VWZJDLDHXOMRAF-UHFFFAOYSA-N
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Description

N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide, also known as MTA, is a novel compound with potential applications in scientific research. MTA is a small molecule that has been shown to have a variety of effects on the body, including modulation of cellular signaling pathways and regulation of gene expression. In

Mechanism of Action

The mechanism of action of N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide is not fully understood, but it is thought to involve modulation of cellular signaling pathways and regulation of gene expression. This compound has been shown to inhibit the activity of protein kinases and transcription factors, which play key roles in a variety of cellular processes. Additionally, this compound has been shown to regulate the expression of a number of genes, including those involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects on the body. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide in lab experiments is its specificity for certain cellular signaling pathways and gene expression patterns. This specificity allows researchers to target specific cellular processes and study their effects in a controlled environment. However, one limitation of using this compound in lab experiments is its potential toxicity, as high concentrations of this compound have been shown to have cytotoxic effects on some cell types.

Future Directions

There are a number of potential future directions for research on N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide. One area of interest is in the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways and gene expression. Finally, there is potential for the development of new synthetic methods for this compound that may improve its efficacy and reduce its toxicity.

Synthesis Methods

N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method for chemical synthesis involves the reaction of 8-methylimidazo[1,2-a]pyridine with N-[1-(2-thienyl)ethyl]acetamide in the presence of a methylating agent such as dimethyl sulfate. Enzymatic synthesis of this compound can be achieved using a variety of enzymes, including methyltransferases and acyltransferases.

Scientific Research Applications

N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-[1-(2-thienyl)ethyl]acetamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of cellular signaling pathways, as this compound has been shown to modulate the activity of a number of key signaling molecules, including protein kinases and transcription factors. Additionally, this compound has been shown to regulate gene expression, making it a potential tool for studying the role of specific genes in cellular processes.

properties

IUPAC Name

N-methyl-2-(8-methylimidazo[1,2-a]pyridin-3-yl)-N-(1-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12-6-4-8-20-14(11-18-17(12)20)10-16(21)19(3)13(2)15-7-5-9-22-15/h4-9,11,13H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZJDLDHXOMRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC(=O)N(C)C(C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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